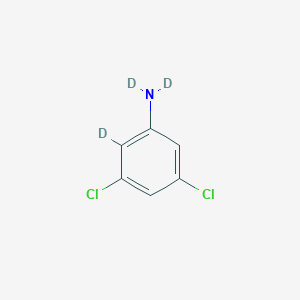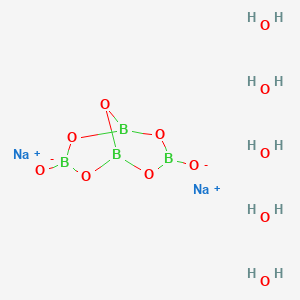
POTASSIUM CETYL PHOSPHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium cetyl phosphate: is a potassium salt of a complex mixture of esters of phosphoric acid and cetyl alcohol. It is widely used in the cosmetics and personal care industry as an emulsifier and surfactant. This compound is known for its ability to stabilize oil-in-water emulsions, making it a valuable ingredient in products such as creams, shower gels, liquid soaps, shampoos, skincare, and sun care products .
Wirkmechanismus
Target of Action
Potassium Cetyl Phosphate is an anionic, oil-in-water emulsifier . It is structurally similar to natural phospholipids like lecithins and cephalins . Its primary targets are the lipid structures in the skin, where it interacts to enhance the lipid barrier .
Mode of Action
This compound works by lowering the surface tension of water . This allows oil and water-based components in a formulation to mix together more easily . It forms mainly lamellar structures with very dense packed layers of water phase and liquid crystalline lipid phases . These structures are responsible for the viscosity of the emulsion as well as for the stabilization of the water-oil interphase .
Biochemical Pathways
This compound affects the emulsion stability pathway. According to the gel-network theory of emulsion stability, the aqueous phase consists of a gel-network generated by hydrophilic emulsifiers and lipophilic co-emulsifier forming an envelope around emulsified droplets and membrane-like structures throughout the aqueous phase . The oil phase ideally consists mainly of liquid crystalline lipid structures .
Pharmacokinetics
It is typically used as a primary emulsifier at low concentrations . As an emulsifier, it improves product consistency to enable even distribution on the skin .
Result of Action
The result of this compound’s action is a smooth, consistent product texture, ensuring that the active ingredients are evenly distributed and readily absorbed by the skin . It enhances the lipid barrier, limits transdermal water loss, and improves elasticity . It also contributes to SPF protection and increases the water resistance of the formula .
Action Environment
This compound is noted for its high physical and chemical stability . It tolerates a broad pH range from 5 to 9 . It provides snow white emulsions and shows the highest flexibility for various applications and forms . It is also non-irritating to the skin . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Potassium cetyl phosphate plays a significant role in biochemical reactions, primarily as an emulsifier and surfactant. It interacts with various enzymes, proteins, and other biomolecules to stabilize emulsions and enhance the consistency of formulations. The compound’s anionic nature allows it to interact with positively charged molecules, forming stable complexes. This compound is known to interact with skin lipids, enhancing the lipid barrier and limiting transdermal water loss .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It enhances the lipid barrier function, improving skin hydration and elasticity. The compound also affects cell signaling pathways by interacting with membrane lipids, which can influence gene expression and cellular metabolism. This compound is generally non-irritating to the skin, making it suitable for sensitive skin formulations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with skin lipids, enhancing the lipid barrier and reducing transdermal water loss. The compound’s anionic nature allows it to interact with positively charged molecules, leading to enzyme inhibition or activation. This compound also influences gene expression by interacting with membrane lipids and affecting cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as extreme pH or temperature. Long-term studies have shown that this compound maintains its emulsifying properties and continues to enhance the lipid barrier function over extended periods. Degradation products may form under harsh conditions, potentially affecting cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances the lipid barrier function and improves skin hydration. At high doses, it may cause irritation or adverse effects. Threshold effects have been observed, where the benefits of this compound plateau at certain concentrations. Toxicity studies have shown that the compound is generally safe at recommended dosages, but high doses can lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, influencing metabolic flux and metabolite levels. The compound’s role in enhancing the lipid barrier function is linked to its interactions with lipid metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s anionic nature allows it to bind to positively charged molecules, facilitating its transport and distribution. This compound is known to accumulate in the lipid bilayers of cell membranes, enhancing the lipid barrier function and improving skin hydration .
Subcellular Localization
This compound is primarily localized in the lipid bilayers of cell membranes. Its anionic nature allows it to interact with membrane lipids, enhancing the lipid barrier function. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions influence the compound’s activity and function within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium cetyl phosphate is synthesized by reacting phosphoric acid esters with cetyl alcohol in the presence of potassium. The reaction typically involves heating the mixture to facilitate the esterification process. The resulting product is a whitish powder that is partially soluble in water .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and cetyl alcohol, are mixed and heated in reactors. Potassium hydroxide is then added to neutralize the mixture, forming the potassium salt. The product is then purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium cetyl phosphate primarily undergoes reactions typical of alkyl phosphates. These include:
Hydrolysis: In the presence of water, this compound can hydrolyze to form cetyl alcohol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It can react with acids to form the corresponding cetyl phosphate ester and potassium salt.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, typically under acidic conditions with a catalyst.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Hydrolysis: Cetyl alcohol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Neutralization: Cetyl phosphate ester and potassium salt.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium cetyl phosphate is used as an emulsifier in various chemical formulations, enhancing the stability and consistency of emulsions .
Biology: In biological research, it is used in formulations for skincare products due to its mildness and compatibility with the skin .
Medicine: While not directly used as a medicinal compound, this compound is a key ingredient in topical formulations, including sunscreens and moisturizers, which are essential in dermatological treatments .
Industry: In the industrial sector, this compound is used in the production of personal care products, including shampoos, conditioners, and body washes. Its ability to stabilize emulsions makes it a valuable ingredient in these formulations .
Vergleich Mit ähnlichen Verbindungen
Cetearyl alcohol: Another fatty alcohol used as an emulsifier and stabilizer in cosmetic formulations.
Cetearyl glucoside: A non-ionic emulsifier derived from glucose and cetearyl alcohol.
Sorbitan olivate: An emulsifier derived from olive oil and sorbitol.
Uniqueness: Potassium cetyl phosphate is unique in its ability to form stable oil-in-water emulsions, even in challenging formulations with high oil concentrations or high pigment loads. Its mildness and compatibility with the skin make it particularly suitable for sensitive skin products .
Eigenschaften
CAS-Nummer |
17026-85-6 |
|---|---|
Molekularformel |
C16H33KO3P+ |
Molekulargewicht |
343.50 g/mol |
IUPAC-Name |
potassium;hexadecoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C16H33O3P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(17)18;/h2-16H2,1H3;/q;+1 |
InChI-Schlüssel |
YLKQTWRTPICGAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCO[P+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)


![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)



